4-Iodo-m-xylene
Overview
Description
4-Iodo-m-xylene is a chemical compound that is related to the family of xylenes, which are aromatic hydrocarbons consisting of a benzene ring with two methyl substituents. The presence of an iodine atom in the 4-Iodo-m-xylene molecule distinguishes it from its parent compound, m-xylene, and imparts unique reactivity due to the heavy halogen substituent.
Synthesis Analysis
The synthesis of diiodo-m-xylenes, which are closely related to 4-Iodo-m-xylene, has been explored to understand the mechanism of the Jacobsen reaction. In one study, diiodo-m-xylenes were synthesized and subjected to isomerization in concentrated acids. The isomerization of 2,4- and 4,5-diiodo-m-xylene to 4,6- and 2,5-diiodo-m-xylene, respectively, was observed when treated with cold sulfuric or hot polyphosphoric acid. These compounds also underwent disproportionation with hot sulfuric acid, leading to tri- and tetraiodo-m-xylenes, although no disproportionation was noted with polyphosphoric acid .
Molecular Structure Analysis
The molecular structure of m-xylylene diradical, a related species to 4-Iodo-m-xylene, has been investigated using photoelectron spectroscopy. The diradical was generated through flash vacuum pyrolysis of 1,3-bis-iodomethyl-benzene and its electronic states were probed. The adiabatic ionization energy and heat of formation of the diradical were determined, providing insights into the energetic properties of the molecule .
Chemical Reactions Analysis
The reactivity of m-xylylene diradical, which shares reactivity traits with 4-Iodo-m-xylene, has been studied. The diradical was found to be highly photolabile, undergoing photoisomerization to form three isomeric hydrocarbons upon irradiation. This reactivity was characterized by spectroscopic techniques and supported by DFT calculations .
Physical and Chemical Properties Analysis
The atmospheric oxidation mechanism of m-xylene, the parent compound of 4-Iodo-m-xylene, has been investigated to understand its reaction with the OH radical. The study revealed that the reaction is dominated by OH addition to specific carbon positions on the ring, leading to various products through a series of complex reactions involving O2, NO, and HO2. The effects of reaction pressure and temperature on the mechanism were also explored .
The electronic structure of the dehydro-m-xylylene anion, which is structurally related to 4-Iodo-m-xylene, was studied to understand its reactivity and thermochemical properties. The anion was generated in the gas phase and characterized, revealing a phenyl-like anion with a nonplanar triplet state and an allenic singlet state slightly higher in energy .
An experimental study on the OH-initiated oxidation of m-xylene identified several products, including ring-retaining and ring-opening components. The formation yields of these products were found to depend on the concentrations of O2 and NO. The study provided new insights into the product distributions and proposed mechanisms for their formation .
Lastly, the electron ionization of m-xylene was measured, providing data on the cross sections and major product ions. This study helps in understanding the fragmentation mechanisms of xylenes, which are relevant to the behavior of 4-Iodo-m-xylene under electron ionization conditions .
Scientific Research Applications
Specific Scientific Field
The specific scientific field where 4-Iodo-m-xylene is used is Biochemistry , specifically in the development of paralog-selective Hsp90 inhibitors .
Comprehensive and Detailed Summary of the Application
4-Iodo-m-xylene is a reactant used in the preparation of paralog-selective Hsp90 inhibitors . Hsp90 inhibitors are a class of drugs that interfere with the function of the Hsp90 protein, a chaperone protein that aids in the proper folding of other proteins. Paralog-selective Hsp90 inhibitors are designed to selectively inhibit specific paralogs of the Hsp90 protein .
Safety And Hazards
properties
IUPAC Name |
1-iodo-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNKQJAMHYKQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063356 | |
Record name | Benzene, 1-iodo-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-m-xylene | |
CAS RN |
4214-28-2 | |
Record name | 1-Iodo-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-iodo-2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-m-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-iodo-2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-iodo-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodo-m-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L963Q2G47M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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